molecular formula C16H20ClNO B1281153 2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride CAS No. 24958-41-6

2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride

Cat. No.: B1281153
CAS No.: 24958-41-6
M. Wt: 277.79 g/mol
InChI Key: JZGGLRRRFRHNKM-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to an N-methylethanamine moiety

Mechanism of Action

Target of Action

It is known to interact withLeukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .

Mode of Action

It is known that the compound can undergo various reactions such asfree radical bromination , nucleophilic substitution , and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets .

Biochemical Pathways

The compound is involved in several biochemical pathways. It can participate in the Suzuki–Miyaura cross-coupling reaction , a widely used carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst . The compound can also undergo hydromethylation , a transformation that adds a methyl group and a hydrogen atom to a molecule .

Pharmacokinetics

It is known that the compound’s reactivity can be influenced by factors such as the presence of a palladium catalyst and the type of organoboron reagent used .

Result of Action

Its participation in reactions such as the suzuki–miyaura cross-coupling can lead to the formation of new carbon–carbon bonds, which can significantly alter the structure and properties of molecules .

Action Environment

The action of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the choice of solvent, the temperature, and the concentration of the reactants . Additionally, the compound’s reactivity can be influenced by the presence of other substances, such as catalysts and reagents .

Biochemical Analysis

Biochemical Properties

2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters . The interaction with MAO-B is competitive and reversible, indicating that this compound can inhibit the enzyme’s activity, potentially affecting neurotransmitter levels in the brain .

Cellular Effects

This compound has various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit neuroprotective effects in neuronal cells by reducing oxidative stress and inflammation . Additionally, it can affect the expression of genes involved in cell survival and apoptosis, thereby influencing cell fate .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of MAO-B, inhibiting its activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters, which can have various physiological effects. Furthermore, this compound can modulate the activity of other enzymes and proteins, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained effects on cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with MAO-B affects the metabolism of neurotransmitters, leading to changes in their levels and activity . Additionally, the compound may participate in other metabolic pathways, contributing to its overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or organelles, influencing its biochemical activity . The distribution of the compound within tissues can also affect its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . The subcellular localization of the compound can influence its overall biochemical effects and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-benzyloxyphenol.

    Amination: The next step involves the reaction of 4-benzyloxyphenol with N-methylethanamine under suitable conditions to form the desired amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde or benzoic acid derivative.

    Reduction: The compound can be reduced to form a corresponding benzyl alcohol derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxyphenylhydrazine hydrochloride: Similar structure with a hydrazine group instead of an amine.

    (4-(Benzyloxy)phenyl)hydrazine hydrochloride: Another hydrazine derivative with similar applications.

Uniqueness

2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-2-(4-phenylmethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-17-12-11-14-7-9-16(10-8-14)18-13-15-5-3-2-4-6-15;/h2-10,17H,11-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGGLRRRFRHNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469164
Record name 2-[4-(Benzyloxy)phenyl]-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24958-41-6
Record name 2-[4-(Benzyloxy)phenyl]-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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